3-Methoxy-2-methylspiro[3.3]heptan-1-one
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
- The synthesis of various spiro compounds, including derivatives of 3-Methoxy-2-methylspiro[3.3]heptan-1-one, has been a subject of study, with researchers exploring different synthesis routes and structural characteristics of these compounds (Kozhushkov et al., 2003).
2. Application in Medicinal Chemistry
- Aminopyridyl/pyrazinyl-substituted spiro compounds, including those similar to this compound, have been designed and tested for their pharmacological and antitumor activities (Li et al., 2013).
3. Photophysical Properties
- Spiro compounds have been investigated for their chemiluminescence efficiency and photochemical properties. This research is relevant for potential applications in material science and photophysical studies (Watanabe et al., 2014).
4. Coordination Chemistry
- The synthesis of coordination compounds using spiro compounds like this compound and their structural characterization have been a significant area of research. These compounds have potential applications in the development of new materials and catalysts (Feuerstein et al., 2019).
5. Industrial Applications
- The design and control of processes involving methyl-heptane compounds, which are structurally related to this compound, have been explored for potential applications in the chemical industry, particularly as additives (Luyben, 2010).
Mechanism of Action
There is growing interest in the biological activity of this compound, particularly its potential therapeutic effects.
Safety and Hazards
properties
IUPAC Name |
1-methoxy-2-methylspiro[3.3]heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)9(4-3-5-9)8(6)11-2/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMGKXWUAKDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C1=O)CCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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